(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” include a molecular formula of C14H14N2O6S and a molecular weight of 338.33.Scientific Research Applications
Crystal Structure Analysis
A study by Balasubramani, Muthiah, & Lynch (2007) investigated the crystal structures of organic salts related to (3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, specifically pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures revealed intricate hydrogen-bonded bimolecular ring motifs and showcased the importance of sulfonic acid groups in mimicking carboxylate anions, highlighting the structural and interactional complexity of such compounds (Balasubramani, Muthiah, & Lynch, 2007).
Conductance and Solvent Behavior
Gaware (2021) explored the conductance behavior of a structurally similar compound, 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, in a DMSO-water mixture. The study provided valuable data on molar conductance, dissociation constants, and other thermodynamic parameters, crucial for understanding the interactions and solvent properties of related compounds (Gaware, 2021).
Antibacterial Activity
Gadad, Mahajanshetti, Nimbalkar, & Raichurkar (2000) synthesized derivatives of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and demonstrated significant antibacterial activity against various bacterial strains, comparable to known antibiotics. This research points to the potential pharmaceutical applications of this compound and its derivatives in combating bacterial infections (Gadad et al., 2000).
Chemiluminescence and Molecular Structure
The study by Watanabe et al. (2010) on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes provided insights into the chemiluminescence properties and molecular structure of these compounds. Understanding these properties is vital for the application of related pyrimidine derivatives in chemical sensing and light-emitting materials (Watanabe et al., 2010).
Future Directions
Pyrimidine derivatives, including “(3-Acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate”, have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . They are being studied for their potential in treating various diseases, indicating a promising future direction in medical research .
Properties
IUPAC Name |
(3-acetylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-9(17)10-5-4-6-11(7-10)22-23(20,21)12-8-15(2)14(19)16(3)13(12)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHAKHCJCQUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.